molecular formula C15H29N5O3 B12081790 tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate

tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate

Cat. No.: B12081790
M. Wt: 327.42 g/mol
InChI Key: SSNVYWJUQRCSND-UHFFFAOYSA-N
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Description

tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate is a bifunctional compound featuring a carbamate-protected amine group and an azide moiety. Its molecular structure includes a pentyl chain linked to a 5-azidopentanamido group, with a tert-butoxycarbonyl (Boc) protecting group. This design enables applications in click chemistry, bioconjugation, and drug delivery, where the azide group participates in strain-promoted or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Properties

Molecular Formula

C15H29N5O3

Molecular Weight

327.42 g/mol

IUPAC Name

tert-butyl N-[5-(5-azidopentanoylamino)pentyl]carbamate

InChI

InChI=1S/C15H29N5O3/c1-15(2,3)23-14(22)18-11-7-4-6-10-17-13(21)9-5-8-12-19-20-16/h4-12H2,1-3H3,(H,17,21)(H,18,22)

InChI Key

SSNVYWJUQRCSND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCNC(=O)CCCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate typically involves multiple steps, starting from suitable starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions .

Chemical Reactions Analysis

tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

Organic Synthesis

tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate serves as a versatile building block in organic synthesis. Its azido group allows for nucleophilic substitution reactions, enabling the formation of various derivatives. This property is particularly useful in creating complex molecules for pharmaceutical applications.

Bioconjugation Techniques

The compound is utilized in bioconjugation techniques where it can be attached to biomolecules for labeling and tracking purposes. The azido group facilitates "click chemistry," allowing for the formation of stable triazole linkages with alkynes. This application is crucial for developing targeted drug delivery systems and enhancing the efficacy of therapeutic agents.

Material Science

In material science, this compound can be used to develop new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthesizing polymers and other industrial chemicals.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anti-inflammatory and neuroprotective pathways.

Anti-inflammatory Activity

In studies evaluating the anti-inflammatory properties of carbamate derivatives, notable reductions in pro-inflammatory cytokines were observed. For example, a controlled study using the carrageenan-induced rat paw edema model demonstrated inhibition rates ranging from 39% to 54% compared to standard treatments like indomethacin.

Neuroprotective Effects

Compounds with similar structures have shown potential neuroprotective effects, particularly against amyloid beta aggregation, which is relevant in Alzheimer's disease research. In vitro studies indicated enhanced cell viability against amyloid-induced toxicity, suggesting therapeutic applications in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving analogues of this compound, researchers observed significant reductions in paw edema in rats treated with the compound compared to controls. The results suggested a dose-dependent relationship with notable efficacy at higher concentrations.

Case Study 2: Neuroprotection in Alzheimer's Models

Another investigation into the neuroprotective effects of related compounds demonstrated that treatment with carbamate derivatives resulted in reduced oxidative stress markers and improved cognitive function in scopolamine-induced memory impairment models. This highlights the potential for these compounds as therapeutic agents in Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including the labeling of biomolecules and the development of new materials .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely C₁₅H₂₉N₅O₃ (inferred from structural analogs like tert-butyl (2-(5-azidopentanamido)ethyl)carbamate, C₁₂H₂₃N₅O₃, in ).
  • Molecular Weight : Estimated ~327.4 g/mol (based on extended alkyl chain compared to ).
  • Functional Groups : Boc-protected amine, azide, and amide.

For example, tert-butyl (5-aminopentyl)carbamate (a precursor) could react with 5-azidopentanoic acid using coupling agents like EDC or DCC .

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based distinctions between tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound (Target Compound) C₁₅H₂₉N₅O₃ (inferred) ~327.4 Boc, azide, amide, pentyl chain Bioconjugation, drug delivery, polymers
tert-Butyl (2-(5-azidopentanamido)ethyl)carbamate (Ethyl variant) C₁₂H₂₃N₅O₃ 285.35 Boc, azide, amide, ethyl chain Click chemistry probes, surface grafting
tert-Butyl (5-azidopent-1-en-3-yl)carbamate (10nb) C₁₀H₁₈N₄O₂ 226.28 Boc, azide, alkene Bioorthogonal ligation
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate C₁₃H₂₀N₂O₂ 236.31 Boc, aromatic amine, methylphenyl Pharmaceutical intermediates
tert-Butyl (5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)carbamate (Compound 11) C₂₀H₃₄N₅O₃S 451.1 ([M + Na]⁺) Boc, biotin, amide Detection probes, affinity chromatography

Key Comparative Insights :

Structural and Functional Differences

  • In contrast, Compound 11 () incorporates a biotin group, enabling streptavidin-binding applications.
  • Azide Reactivity : The target compound’s terminal azide is more sterically accessible than 10nb ’s alkene-adjacent azide (), favoring faster CuAAC kinetics .
  • Aromatic vs. Aliphatic Amines: tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate () lacks an azide but contains a phenyl group, making it suitable for aromatic coupling reactions in drug synthesis.

Biological Activity

tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article focuses on the biological activity of this compound, synthesizing existing literature and research findings to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N4O2C_{12}H_{22}N_{4}O_{2}, and its molecular weight is approximately 258.33 g/mol. The compound features a tert-butyl group, an azide functional group, and an amide linkage, which contribute to its biological properties.

PropertyValue
Molecular FormulaC12H22N4O2C_{12}H_{22}N_{4}O_{2}
Molecular Weight258.33 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO, DMF

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anti-inflammatory and neuroprotective pathways. The azide group can facilitate click chemistry reactions, allowing for targeted drug delivery systems and modifications of biological molecules.

Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of carbamate derivatives, several compounds demonstrated inhibition of pro-inflammatory cytokines and reduction in edema in animal models. The carrageenan-induced rat paw edema model was particularly effective for assessing the anti-inflammatory potential of these compounds, with inhibition rates ranging from 39% to 54% compared to standard treatments like indomethacin .

Neuroprotective Effects

Another area of interest is the neuroprotective effects observed in compounds with similar structures. For instance, certain derivatives have shown the ability to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease research. In vitro studies indicated that these compounds could enhance cell viability against amyloid-induced toxicity, suggesting potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

Compounds with azide functionalities have also been explored for their antimicrobial properties. Research indicates that such compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving the administration of this compound analogues, researchers observed notable reductions in paw edema in rats treated with the compound compared to controls. The results suggested a dose-dependent relationship with significant efficacy at higher concentrations.

Case Study 2: Neuroprotection in Alzheimer's Models

A separate investigation into the neuroprotective effects of related compounds demonstrated that treatment with carbamate derivatives resulted in reduced oxidative stress markers and improved cognitive function in scopolamine-induced memory impairment models. This highlights the potential for these compounds as therapeutic agents in Alzheimer's disease .

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